molecular formula C37H42N6O4 B8006821 Diphenylmethane-4,4'-diisocyanate-MOPP-adduct

Diphenylmethane-4,4'-diisocyanate-MOPP-adduct

Cat. No.: B8006821
M. Wt: 634.8 g/mol
InChI Key: JTELWWWJPQQNAI-UHFFFAOYSA-N
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Description

Diphenylmethane-4,4'-diisocyanate-MOPP-adduct is a complex organic compound with a unique structure that includes multiple aromatic rings and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethane-4,4'-diisocyanate-MOPP-adduct typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the methoxyphenyl groups, and the coupling of these intermediates to form the final product. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethane-4,4'-diisocyanate-MOPP-adduct can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Diphenylmethane-4,4'-diisocyanate-MOPP-adduct has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Diphenylmethane-4,4'-diisocyanate-MOPP-adduct involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylmethane-4,4'-diisocyanate-MOPP-adduct is unique due to its complex structure, which includes multiple aromatic rings and piperazine moieties. This complexity gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-[4-[[4-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]phenyl]methyl]phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N6O4/c1-46-34-9-5-3-7-32(34)40-19-23-42(24-20-40)36(44)38-30-15-11-28(12-16-30)27-29-13-17-31(18-14-29)39-37(45)43-25-21-41(22-26-43)33-8-4-6-10-35(33)47-2/h3-18H,19-27H2,1-2H3,(H,38,44)(H,39,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTELWWWJPQQNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)N5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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